Cas no 831-82-3 (4-Phenoxyphenol)
4-Phenoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 4-Phenoxyphenol
- 4-HYDROXYDIPHENYL ETHER
- Hydroquinone monophenyl ether
- p-Phenoxyphenol
- Phenol, 4-phenoxy-
- p-Hydroxydiphenyl ether
- Phenol, p-phenoxy-
- 4-(phenyloxy)phenol
- D83R742GJR
- ZSBDGXGICLIJGD-UHFFFAOYSA-N
- 4-phenoxyphenol methanol clathrate
- 4-phenoxy-phenol
- 4-phenoxy phenol
- 4-(Phenoxy)phenol
- 4-(phenoxy)-phenol
- PubChem22528
- DSSTox_CID_2127
- 2_vac_100K
- DSSTox_RID_76498
- 2_vac_293K
- DSSTox_GS
- 4-Phenoxyphenol (ACI)
- Phenol, p-phenoxy- (6CI, 7CI, 8CI)
- NSC 25027
- 4-phenoxyphenol acetone clathrate
- 4-Phenoxyphenol, 99%
- UNII-D83R742GJR
- BDBM398051
- FT-0645037
- SCHEMBL74847
- Q17310077
- AC-907/25014304
- MFCD00002331
- NCGC00257532-01
- Z104478356
- AKOS000119371
- BIF-44
- NSC25027
- DTXCID802127
- 4-Hydroxydiphenyl Ether; Hydroquinone Monophenyl Ether; NSC 25027; p-Hydroxydiphenyl Ether; p-Phenoxyphenol; Phenol, p-phenoxy- (6CI,7CI,8CI)
- 831-82-3
- Tox21_302190
- P0950
- CGA-26021
- NSC-25027
- STR06800
- CS-B0818
- F21246
- A840521
- W-104150
- SY001783
- US10322118, Entry 9
- EINECS 212-611-1
- CHEMBL224318
- CAS-831-82-3
- NS00014371
- HX8
- DTXSID2022127
- CHEBI:39264
- PS-8471
- EN300-20480
- DB-028997
- GLXC-10547
-
- MDL: MFCD00002331
- Inchi: 1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
- InChI Key: ZSBDGXGICLIJGD-UHFFFAOYSA-N
- SMILES: OC1C=CC(OC2C=CC=CC=2)=CC=1
- BRN: 2047182
Computed Properties
- Exact Mass: 186.06800
- Monoisotopic Mass: 186.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.4
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: White crystals
- Density: 1.1032 (rough estimate)
- Melting Point: 83.0 to 86.0 deg-C
- Boiling Point: 167°C/3mmHg(lit.)
- Flash Point: Fahrenheit: 338 ° f
Celsius: 170 ° c - Refractive Index: 1.6010 (estimate)
- Solubility: toluene: 0.1 g/mL, clear
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.46000
- LogP: 3.18450
- Solubility: Insoluble in water, soluble in benzene, ether and other organic solvents.
4-Phenoxyphenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Packing Group:I; II; III
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
4-Phenoxyphenol Customs Data
- HS CODE:29095090
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Phenoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816914-2.5kg |
4-Phenoxyphenol |
831-82-3 | 99% | 2.5kg |
2,417.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 230669-5G |
4-Phenoxyphenol |
831-82-3 | 5g |
¥332.55 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 230669-25G |
4-Phenoxyphenol |
831-82-3 | 25g |
¥1579.63 | 2023-12-09 | ||
| TRC | P301380-10g |
4-Phenoxyphenol |
831-82-3 | 10g |
$ 126.00 | 2023-09-06 | ||
| TRC | P301380-25g |
4-Phenoxyphenol |
831-82-3 | 25g |
$ 150.00 | 2023-09-06 | ||
| TRC | P301380-100g |
4-Phenoxyphenol |
831-82-3 | 100g |
$ 489.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P46160-500g |
4-Phenoxyphenol |
831-82-3 | 500g |
¥836.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P46160-100g |
4-Phenoxyphenol |
831-82-3 | 100g |
¥166.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P46160-25g |
4-Phenoxyphenol |
831-82-3 | 25g |
¥66.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018858-100g |
4-Phenoxyphenol |
831-82-3 | 99% | 100g |
¥84 | 2024-05-21 |
4-Phenoxyphenol Production Method
Production Method 1
Production Method 2
1.2 Catalysts: Cuprous chloride ; 120 °C → 180 °C
1.3 180 °C; 9 h, 180 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Production Method 3
Production Method 4
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 30 min, rt
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Production Method 8
Production Method 9
Production Method 10
Production Method 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 12
Production Method 13
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Production Method 15
Production Method 16
1.2 Solvents: Ethyl acetate
Production Method 17
Production Method 18
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 5
Production Method 19
Production Method 20
Production Method 21
Production Method 22
Production Method 23
Production Method 24
Production Method 25
Production Method 26
4-Phenoxyphenol Raw materials
- Phenylboronic acid
- Iodobenzene
- 4-Phenoxybenzaldehyde
- 4-Chlorodiphenyl ether
- 4-Phenoxyphenylboronic acid
- 1-Bromo-4-phenoxybenzene
- 4-Phenoxyaniline
- 1-Methoxy-4-phenoxybenzene
- Benzene, 1-iodo-2-(4-methoxyphenoxy)-
- Phenol, 4-phenoxy-, benzoate
4-Phenoxyphenol Preparation Products
4-Phenoxyphenol Suppliers
4-Phenoxyphenol Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-Phenoxyphenol
4-Phenoxyphenol (CAS No. 831-82-3): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
4-Phenoxyphenol, identified by its chemical abstracts service number CAS No. 831-82-3, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic heterocyclic compound, featuring a phenoxy group attached to a phenol ring, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of bioactive molecules and synthetic intermediates.
The molecular structure of 4-Phenoxyphenol consists of two benzene rings connected by an oxygen atom, with one ring substituted by a hydroxyl group and the other by a phenoxy group. This configuration imparts a high degree of lipophilicity and reactivity, making it a versatile building block in organic synthesis. The compound's ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and electrophilic aromatic substitution, allows for the facile introduction of diverse functional groups, enhancing its utility in medicinal chemistry.
In recent years, 4-Phenoxyphenol has been extensively studied for its potential applications in pharmaceuticals. Its structural motif is reminiscent of many bioactive compounds, including certain antimicrobial and anti-inflammatory agents. Research has demonstrated that derivatives of 4-Phenoxyphenol can exhibit significant biological activity, particularly against Gram-positive bacteria and fungi. This has led to investigations into its role as a precursor for novel antimicrobial agents, which are crucial in addressing the growing challenge of antibiotic resistance.
Moreover, the compound has shown promise in the development of photoactive materials. The presence of conjugated aromatic rings in 4-Phenoxyphenol allows it to absorb light across a broad spectrum, making it suitable for applications in organic electronics and photovoltaic devices. Recent studies have explored its use in the fabrication of organic light-emitting diodes (OLEDs) and photodetectors, where its ability to undergo efficient energy transfer and charge transport is highly advantageous.
The synthesis of 4-Phenoxyphenol can be achieved through several pathways, with one common method involving the reaction of phenol with epichlorohydrin in the presence of a base catalyst. This reaction proceeds via nucleophilic addition followed by elimination, yielding the desired phenoxyphenol derivative. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the phenoxy group onto a pre-formed phenolic scaffold, providing a more controlled synthetic route.
From an industrial perspective, 4-Phenoxyphenol serves as an important intermediate in the production of specialty chemicals and fine chemicals. Its stability under various reaction conditions makes it a reliable component in multi-step synthetic processes. Additionally, its compatibility with green chemistry principles has led to interest in its use as a sustainable alternative to more hazardous synthetic reagents.
The safety profile of 4-Phenoxyphenol is another critical aspect that has been thoroughly evaluated. While it does not exhibit acute toxicity at typical exposure levels, prolonged or repeated contact may require appropriate personal protective equipment (PPE) to minimize any potential health risks. Industrial handling guidelines recommend the use of gloves, goggles, and lab coats to ensure safe working conditions.
Environmental considerations also play a significant role in the application of 4-Phenoxyphenol. Studies have been conducted to assess its biodegradability and ecotoxicity. The compound's aromatic structure suggests moderate persistence in aquatic environments, necessitating responsible disposal practices to prevent environmental contamination. Effluent treatment systems designed to remove organic pollutants are recommended for industries utilizing this compound.
In conclusion, 4-Phenoxyphenol (CAS No. 831-82-3) is a multifaceted compound with diverse applications spanning pharmaceuticals, materials science, and industrial chemistry. Its unique structural features enable its use as a versatile intermediate in organic synthesis, while its biological activity opens new avenues for drug discovery. As research continues to uncover new possibilities for this compound, its significance in advancing chemical innovation is undeniable.
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